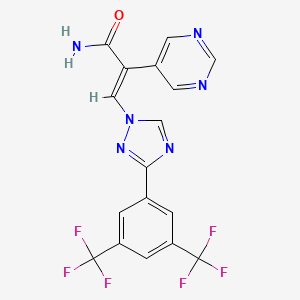
Eltanexor
Vue d'ensemble
Description
Eltanexor est un composé inhibiteur sélectif de l'exportation nucléaire (SINE) de deuxième génération. Il est conçu pour inhiber la protéine d'exportation nucléaire Exportine 1 (XPO1), qui joue un rôle crucial dans la régulation des protéines suppresseurs de tumeurs et des oncoprotéines. En inhibant XPO1, this compound favorise l'accumulation et l'activation des protéines suppresseurs de tumeurs dans le noyau, exerçant ainsi des effets antitumoraux .
Mécanisme D'action
Target of Action
Eltanexor, also known as KPT-8602, is a second-generation, highly specific and orally active inhibitor of exportin-1 (XPO1) . XPO1, also known as CRM1, is a major nuclear transport receptor involved in the export of more than 200 known cargo proteins, including tumor suppressors and growth-regulating proteins .
Mode of Action
This compound functions by binding with, and inhibiting, the nuclear export protein, XPO1 . This leads to the accumulation of tumor suppressor proteins in the cell nucleus . It inhibits XPO1-dependent nuclear export with an EC50 of 60.9 nM by directly targeting XPO1 . This interaction results in the induction of Caspase-dependent apoptosis in a panel of leukemic cell lines .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, and the priming of NLRP3 . This leads to the attenuation of both lipopolysaccharide (LPS)-induced peripheral inflammation and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neuroinflammation .
Pharmacokinetics
This compound is orally bioavailable and has similar pharmacokinetic properties to selinexor, another XPO1 inhibitor . This compound has markedly reduced penetration across the blood-brain barrier, which results in the attenuation of the central nervous system mediated side effects of anorexia and weight loss .
Result of Action
This compound has demonstrated potent anti-leukemic activity . It has shown efficacy in the reduction of tumor size and inhibition of Exportin 1 (XPO1), a transport protein . In clinical trials, it has shown preliminary anti-tumor activity in hematologic and solid tumor malignancies .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its reduced brain penetration compared to selinexor results in improved tolerability in non-clinical animal models . This suggests that the physiological environment can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Eltanexor interacts with several key biomolecules in biochemical reactions. Its primary target is Exportin 1 (XPO1), a protein responsible for the nuclear export of various tumor suppressor proteins such as p53, IkB, p21, and FOXO. By inhibiting XPO1, this compound prevents the export and subsequent inactivation of these tumor suppressors, thereby promoting their accumulation in the nucleus and enhancing their tumor-suppressing activities . Additionally, this compound affects the export of oncoprotein mRNAs bound to eIF4E, such as c-MYC, BCL-2, and Cyclin D, reducing their translation and oncogenic potential .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and cell cycle arrest by stabilizing tumor suppressor proteins in the nucleus. This leads to the activation of apoptotic pathways and inhibition of cell proliferation . This compound also influences cell signaling pathways, including the p53 pathway, by increasing the expression of p53-related genes such as TP53i3, PUMA, CDKN1A, and PML . These changes result in enhanced apoptosis and reduced cell viability, particularly in glioblastoma and multiple myeloma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nuclear export signal (NES) groove of XPO1, thereby blocking the interaction between XPO1 and its cargo proteins. This inhibition prevents the nuclear export of tumor suppressor proteins and oncoprotein mRNAs, leading to their accumulation in the nucleus . The increased nuclear presence of tumor suppressor proteins enhances their ability to induce cell cycle arrest and apoptosis, while the reduced export of oncoprotein mRNAs decreases their translation and oncogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on XPO1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells, leading to prolonged inhibition of tumor growth . Some degradation of the compound may occur over time, which could affect its potency and efficacy in long-term treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as thrombocytopenia, neutropenia, and anemia have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with XPO1. By inhibiting XPO1, this compound affects the nuclear-cytoplasmic transport of various proteins and mRNAs, thereby influencing metabolic flux and metabolite levels . The compound’s impact on the expression of p53-related genes also suggests its involvement in metabolic pathways regulated by p53, such as glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through its interaction with XPO1. The compound binds to the NES groove of XPO1, preventing the export of cargo proteins and mRNAs from the nucleus to the cytoplasm . This interaction leads to the accumulation of tumor suppressor proteins in the nucleus and the reduction of oncoprotein mRNAs in the cytoplasm, thereby altering their localization and activity .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its inhibitory effects on XPO1. The compound’s ability to accumulate in the nucleus is crucial for its function, as it allows for the stabilization of tumor suppressor proteins and the inhibition of oncoprotein mRNA export . Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments, enhancing its efficacy in inhibiting XPO1 .
Méthodes De Préparation
La synthèse de l'eltanexor implique plusieurs étapes clés. Le composé est un membre de la classe des triazoles, plus précisément le 1H-1,2,4-triazole substitué par (1E)-3-amino-3-oxo-2-(pyrimidin-5-yl)prop-1-én-1-yl et 3,5-bis(trifluorométhyl)phényl aux positions 1 et 3, respectivement . La voie de synthèse implique généralement la formation du cycle triazole suivie de l'introduction des substituants dans des conditions réactionnelles contrôlées. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en garantissant la capacité de production et la rentabilité.
Analyse Des Réactions Chimiques
Eltanexor subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour donner des formes réduites.
Substitution : this compound peut participer à des réactions de substitution où un ou plusieurs substituants sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : this compound est utilisé comme composé outil pour étudier les mécanismes de l'exportation nucléaire et son inhibition.
Biologie : Le composé est utilisé dans la recherche pour comprendre le rôle de XPO1 dans les processus cellulaires et son impact sur les protéines suppresseurs de tumeurs.
Médecine : This compound est étudié pour ses applications thérapeutiques potentielles dans divers cancers, notamment le myélome multiple et les syndromes myélodysplasiques
5. Mécanisme d'action
This compound exerce ses effets en inhibant la protéine d'exportation nucléaire XPO1. Cette inhibition conduit à l'accumulation et à l'activation des protéines suppresseurs de tumeurs dans le noyau, ce qui à son tour supprime la croissance tumorale et induit l'apoptose dans les cellules cancéreuses. Les cibles moléculaires de l'this compound comprennent les protéines suppresseurs de tumeurs telles que p53, IκB et FOXO, ainsi que les oncoprotéines comme c-MYC et BCL-2 .
Applications De Recherche Scientifique
Eltanexor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the mechanisms of nuclear export and its inhibition.
Biology: The compound is employed in research to understand the role of XPO1 in cellular processes and its impact on tumor suppressor proteins.
Medicine: This compound is being investigated for its potential therapeutic applications in various cancers, including multiple myeloma and myelodysplastic syndromes
Comparaison Avec Des Composés Similaires
Eltanexor est comparé à d'autres composés similaires, tels que le sélinxor, qui est également un inhibiteur sélectif de l'exportation nucléaire. Bien que les deux composés ciblent XPO1, this compound a montré une pénétration cérébrale réduite et une meilleure tolérance par rapport au sélinxor. Cela fait d'this compound une option plus appropriée pour certaines applications thérapeutiques . D'autres composés similaires comprennent KPT-8602 et ONO-7706, qui partagent des mécanismes d'action similaires mais diffèrent dans leurs profils pharmacocinétiques et leurs fenêtres thérapeutiques .
Conclusion
This compound est un composé prometteur avec un potentiel significatif en thérapie anticancéreuse et en recherche scientifique. Son mécanisme d'action unique et sa meilleure tolérance en font un outil précieux pour comprendre et combattre diverses tumeurs malignes.
Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander !
Propriétés
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-52-4 | |
| Record name | Eltanexor [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltanexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELTANEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)

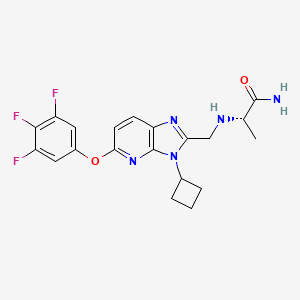
![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)
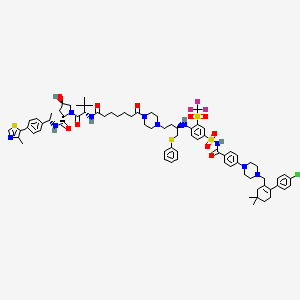
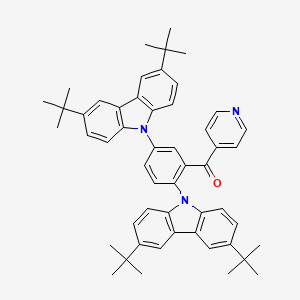
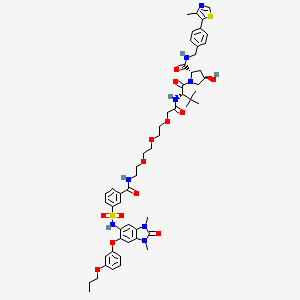
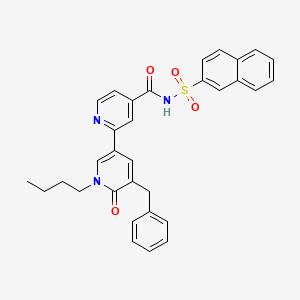
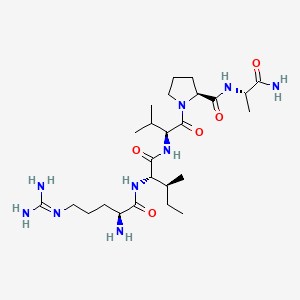

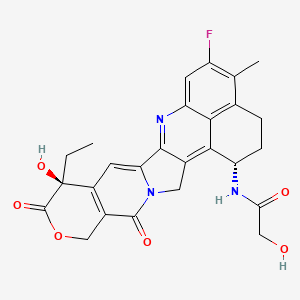
![1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide](/img/structure/B607231.png)
![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)
